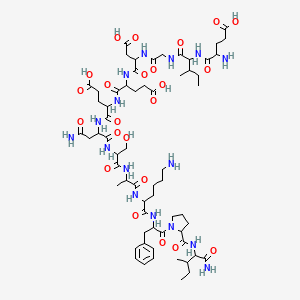
852155-81-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The sequence of this peptide is His-Ala-Glu-Gly-Thr . GLP-1 is an incretin hormone that plays a significant role in glucose metabolism by enhancing insulin secretion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HAEGT involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of HAEGT follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product .
化学反応の分析
Types of Reactions: HAEGT undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
科学的研究の応用
HAEGT has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic applications in diabetes management due to its GLP-1 activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用機序
HAEGT exerts its effects by mimicking the activity of GLP-1. It binds to the GLP-1 receptor on pancreatic beta cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in enhanced insulin secretion and improved glucose homeostasis .
類似化合物との比較
Exenatide: Another GLP-1 receptor agonist used in diabetes treatment.
Liraglutide: A long-acting GLP-1 analog with similar therapeutic applications.
Semaglutide: A GLP-1 analog with a longer half-life and improved efficacy.
Uniqueness: HAEGT is unique due to its specific sequence of the first five N-terminal residues of GLP-1, making it a valuable tool for studying the structure-activity relationships of GLP-1 and its analogs .
特性
CAS番号 |
852155-81-8 |
|---|---|
分子式 |
C₂₀H₃₁N₇O₉ |
分子量 |
513.50 |
配列 |
One Letter Code: HAEGT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






